2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid
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Overview
Description
2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid is a complex organic compound with the chemical formula C18H25NO6S. This compound is characterized by the presence of a phenylthio group attached to a cyclopentanecarboxylic acid moiety, which is further esterified with a 2-(dimethylamino)ethyl group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid typically involves multiple steps:
Formation of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction where a thiol group reacts with a phenyl halide.
Cyclopentanecarboxylic Acid Formation: The cyclopentanecarboxylic acid can be synthesized via a cyclization reaction of a suitable precursor, such as a diene or a halide.
Esterification: The carboxylic acid group is then esterified with 2-(dimethylamino)ethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using acid chlorides.
Oxalate Salt Formation: Finally, the ester is converted to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid involves its interaction with specific molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The ester and dimethylamino groups may enhance its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester
- Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester
Comparison: 2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
101329-93-5 |
---|---|
Molecular Formula |
C18H25NO6S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C16H23NO2S.C2H2O4/c1-17(2)12-13-19-15(18)16(10-6-7-11-16)20-14-8-4-3-5-9-14;3-1(4)2(5)6/h3-5,8-9H,6-7,10-13H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
XEOQSJRVIAKPIP-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1(CCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCOC(=O)C1(CCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O |
Key on ui other cas no. |
101329-93-5 |
Synonyms |
1-(Phenylthio)cyclopentanecarboxylic acid 2-(dimethylamino)ethyl ester oxalate |
Origin of Product |
United States |
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